Vinclozolin

描述

Vinclozolin appears as colorless crystals with slight aromatic odor. Used as a fungicide.

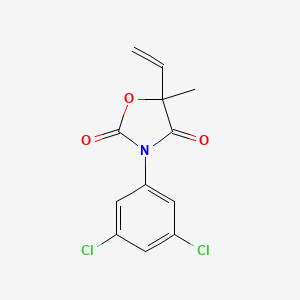

3-(3,5-dichlorophenyl)-5-ethenyl-5-methyl-2,4-oxazolidinedione is a member of the class of oxazolidinones that is 5-ethenyl-5-methyl-2,4-oxazolidinedione in which the imide hydrogen is replaced by a 3,5-dichlorophenyl group. It is a dicarboximide, a dichlorobenzene, an oxazolidinone and an olefinic compound.

This compound can cause cancer according to an independent committee of scientific and health experts. It can cause developmental toxicity according to The Environmental Protection Agency (EPA).

This compound (trade names: Ronilan, Curalan, Vorlan, Touche) is a common dicarboximide fungicide used to control diseases, such as blights, rots and molds in vineyards, and on fruits and vegetables such as raspberries, lettuce, kiwi, snap beans, and onions. It is also used on turf on golf courses. Two common fungi that this compound is used to protect crops against are botrytis cinerea and sclerotinia scleotiorun. First registered in 1981, this compound is widely used but its overall application has declined. As a pesticide, this compound is regulated by the United States Environmental Protection Agency (U.S. EPA). It has gone through a series of tests and regulations in order to evaluate the risks and hazards to the environment and animals. Among the research, a main finding is that this compound has been shown to be an endocrine disruptor with antiandrogenic effects.

作用机制

Target of Action

Vinclozolin primarily targets the androgen receptor (AR) . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone . This compound binds with high affinity to the androgen receptor, blocking the action of gonadal hormones on male reproductive organs .

Mode of Action

This compound acts as an anti-androgen . This results in the blocking of the normal function of androgens, leading to its anti-androgenic effects .

Biochemical Pathways

This compound affects several biochemical pathways. It disrupts the transcription of mitochondrial function-related factors and alters the Nrf2 signalling pathway . It also affects both the extrinsic and intrinsic apoptotic pathways, upregulating the expression of proapoptotic factors (Bax, Caspase 3, and FasL) and downregulating antiapoptotic factor (Bcl-2) levels .

Pharmacokinetics

After oral administration in rats, this compound is well absorbed, extensively metabolized, and widely distributed . It is hydrolyzed to 2- [ [ (3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid (M1) and 3′,5′-dichloro-2-hydroxy-2-methylbut-3-enanilide (M2), both of which also have antiandrogenic properties .

Result of Action

The anti-androgenic action of this compound leads to several molecular and cellular effects. In male rats, it induces postpubertal prostatitis, significantly reduces anogenital distance, increases testicular germ cell apoptosis three-fold, reduces elongated spermatid number by 40%, and induces postpubertal prostatitis in 100% of exposed males . In female rats, it reverses testosterone-induced alterations such as increased anogenital distance and fewer nipples .

Action Environment

This compound is a common fungicide used to control diseases in vineyards, and on fruits and vegetables such as raspberries, lettuce, kiwi, snap beans, and onions . Its use and the resulting exposure to humans and wildlife have raised concerns due to its endocrine-disrupting properties . The environmental factors, including the presence of other endocrine-disrupting chemicals, can influence the action, efficacy, and stability of this compound .

生化分析

Biochemical Properties

Vinclozolin interacts with various biomolecules, primarily enzymes and proteins. It is known to have antiandrogenic properties, meaning it can interfere with the function of male hormones, or androgens . It can imitate male hormones such as testosterone and attach to androgen receptors but does not always properly activate them .

Cellular Effects

This compound has been shown to cause a variety of effects on cells. For instance, it has been found to induce histological alterations and collagen depositions in the lung . Additionally, this compound induced inflammation and oxidative stress that led to lung apoptosis .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It serves as a competitive androgen receptor antagonist, meaning it can bind to androgen receptors in place of the body’s natural androgens, thereby blocking their effects . This can lead to disruptions in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, this compound exposure induced histological alterations in the lung that were observed over a period of 28 days . Furthermore, this compound degrades quickly and disperses in the environment with the aid of microorganisms .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been found to vary with different dosages. For instance, adult male rats were administered an oral dose of this compound (100 mg/kg) in corn oil and sacrificed over time after dosing . The effects of this compound on the reproductive system have also been studied in boars .

Metabolic Pathways

This compound is metabolized in the body through various pathways. It is transformed into several metabolites, one of which has been identified as 3′,5′-dichloro-2,3,4-trihydroxy-2-methylbutylanilide (M5) . This metabolite is the most abundant and may be used as an exposure biomarker for pharmacokinetic modeling .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is well absorbed, extensively metabolized, and widely distributed . This compound was detected in all tissues and preferentially accumulated in fat .

Subcellular Localization

The subcellular localization of this compound and its metabolites can affect their activity and function. For instance, this compound and its metabolites have been found to be localized at the nuclear level, differently from this compound and M1 . This localization can influence the activity of this compound and its metabolites, potentially affecting their impact on cellular function .

生物活性

Vinclozolin is a widely used fungicide recognized for its antiandrogenic properties, which can disrupt endocrine functions. This article explores the biological activity of this compound, focusing on its effects on reproductive health, mechanisms of action, and implications for environmental and human health.

Overview of this compound

This compound is a dicarboximide fungicide primarily used in agriculture to control fungal diseases in crops. Its structural characteristics allow it to act as an endocrine disruptor, particularly affecting androgen signaling pathways.

This compound functions as a competitive antagonist of androgen receptors, inhibiting the binding of natural androgens. This disruption can lead to various reproductive and developmental issues across species.

Key Mechanisms:

- Antiandrogenic Activity : this compound binds to androgen receptors, blocking the effects of testosterone and other natural androgens .

- Epigenetic Modifications : Exposure to this compound has been shown to induce transgenerational epigenetic changes, particularly in DNA methylation patterns in sperm .

Male Reproductive Health

Research has demonstrated that this compound exposure adversely affects male reproductive parameters. In studies involving male rats and guppies, significant reductions in sperm count and alterations in secondary sexual characteristics were observed.

- Case Study : A study on male guppies revealed that exposure to this compound resulted in decreased sperm counts and diminished sexual display behaviors, indicating compromised reproductive success .

- Mechanism : The antiandrogenic effects lead to impaired testicular function and hormonal balance .

Female Reproductive Health

This compound's impact on female reproductive health has been extensively studied using animal models. Key findings include:

- Folliculogenesis Disruption : In vitro studies showed that this compound exposure delayed meiotic differentiation in primordial germ cells (PGCs) and reduced follicle sizes in mouse ovaries .

- Metabolic Changes : Exposure resulted in a shift towards glycolytic metabolism in ovaries, suggesting a Warburg-like effect where energy production shifts from oxidative phosphorylation to glycolysis .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Long-Term Implications

The long-term implications of this compound exposure extend beyond immediate reproductive effects. The potential for transgenerational epigenetic changes raises concerns about the persistence of these effects across generations. Studies indicate that F3 generation offspring exhibit altered gene expression and behavioral responses due to ancestral exposure to this compound .

科学研究应用

Endocrine Disruption and Reproductive Health

Mechanism of Action

Vinclozolin acts as an antiandrogen by competitively inhibiting the binding of natural androgens to androgen receptors. This mechanism disrupts normal hormonal signaling pathways, leading to various reproductive issues.

Impact on Male Reproductive Development

Research has demonstrated that this compound exposure during critical developmental windows can lead to significant alterations in male reproductive structures. For instance, a study indicated that transient in utero exposure resulted in abnormal testicular cord formation and increased apoptosis in germ cells during puberty and adulthood .

Case Study: Sperm Quality and Fertility

A comprehensive meta-analysis showed that this compound exposure negatively affects sperm motility, count, and overall fertility parameters in male rodents. The analysis highlighted that the degree of impact is influenced by exposure duration and dosage . Specifically, significant decreases in sperm motility were observed in adult males exposed to this compound during embryonic development .

Epigenetic Modifications

Transgenerational Effects

this compound has been implicated in inducing epigenetic changes that can persist across generations. A pivotal study revealed that F3 generation rats whose grandmothers were exposed to this compound exhibited altered DNA methylation patterns in sperm, indicating potential transgenerational transmission of epigenetic modifications . This suggests that environmental exposures can have lasting effects not only on the exposed individual but also on their descendants.

Carcinogenic Potential

Cancer Studies

this compound has been classified as a possible human carcinogen based on studies showing increased incidences of liver tumors in mice . The U.S. Environmental Protection Agency has re-evaluated these findings, confirming the potential carcinogenicity of this compound through rigorous pathology reviews .

Regulatory Considerations

This compound's classification as an endocrine disruptor has prompted regulatory scrutiny regarding its use in agriculture. The compound exhibits low acute toxicity; however, its chronic effects at lower doses raise concerns about long-term exposure risks to both humans and wildlife . Regulatory agencies are thus considering stricter guidelines for its application.

Table 1: Summary of this compound Effects on Male Reproductive Health

Table 2: Carcinogenicity Evidence

属性

IUPAC Name |

3-(3,5-dichlorophenyl)-5-ethenyl-5-methyl-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO3/c1-3-12(2)10(16)15(11(17)18-12)9-5-7(13)4-8(14)6-9/h3-6H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSCWZHGZWWDELK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO3 | |

| Record name | VINCLOZOLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18246 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022361 | |

| Record name | Vinclozolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vinclozolin appears as colorless crystals with slight aromatic odor. Used as a fungicide., Colorless solid; Technical product: White solid; [HSDB] | |

| Record name | VINCLOZOLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18246 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinclozolin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7727 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: 131 °C at 0.05 mm Hg | |

| Record name | Vinclozolin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6747 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

White solid. MP 106-109 °C. Solubility in toluene 10.9; acetone33.4, methanol 1.54 (mg/L, 20 °C) (technical), In water, 2.6 mg/L at 20 °C, In acetone = 435; benzene = 146; chloroform = 319; ethyl acetate = 253 (g/kg), In methanol 1.54, acetone 33.4, ethyl acetate 23.3, n-heptane 0.45, toluene 10.9, dichloromethane 47.5 (all in g/100 mL at 20 °C). | |

| Record name | Vinclozolin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6747 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.51 g/cu cm | |

| Record name | Vinclozolin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6747 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000012 [mmHg], 1.2X10-7 mm Hg at 20 °C | |

| Record name | Vinclozolin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7727 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Vinclozolin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6747 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Vinclozolin, a dicarboximide fungicide, alters morphological sex differentiation in male rats following perinatal exposure. The occurrence of these abnormalities correlates with the in vivo formation of two antiandrogenic metabolites of vinclozolin, (i.e. 2-(((3,5-dichlorophenyl)-carbamoyl)oxy)-2-methyl-3-butenoic acid (M1) and 3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide (M2)), which are potent inhibitors of rat androgen receptor binding. As steroid hormone receptors exhibit promiscuity in their ability to bind different ligands, the present study evaluated the ability of these vinclozolin metabolites to bind to the estrogen (ER) and progesterone (PR) receptors in vitro, and to alter estrogen receptor and progesterone receptor function following in vivo exposure. To this end, in vitro ligand binding assays demonstrated that both 2-(((3,5-dichlorophenyl)-carbamoyl)oxy)-2-methyl-3-butenoic acid and 3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide can compete with endogenous ligand for binding to the progesterone receptor (Ki = 400 and 60 uM, respectively). In contrast, neither metabolite exhibited the ability to bind estrogen receptor. Subsequent in vivo studies to evaluate the potential of vinclozolin to alter estrogen receptor or progesterone receptor function demonstrate that, (1) the estrogen-dependent increases in uterine weight and progesterone receptor induction were not altered by vinclozolin; (2) the distribution of nuclear and cytosolic progesterone receptor was not altered following short-term vinclozolin exposure: and (3) vinclozolin did not disrupt ovulation in cycling female rats. These studies indicate that although vinclozolin metabolites can compete for binding to the PR in vitro, concentrations of these metabolites do not reach sufficient levels to disrupt female reproductive function following short-term in vivo exposure to vinclozolin ..., Vinclozolin is a fungicide that has been shown to cause Leydig cell tumors and atrophy of the accessory sex glands in adult rodents. In addition, exposure of rats during pregnancy causes a pattern of malformations in the male urogenital tract. A wealth of standard toxicological studies and targeted research efforts is available related to this adverse effect, and these were used to evaluate the Human Relevance Framework (HRF) for noncancer health effects. Vinclozolin and two of its metabolites, designated M1 and M2, have been shown to bind and inhibit the function of the rat and human androgen receptor. Other means of interfering with androgen receptor function (e.g., by exposure to the pharmaceutical agent flutamide) lead to similar adverse health outcomes. There is direct in vivo evidence in the rat prostate that androgen-dependent gene expression changes occur after exposure to vinclozolin. There are no proposed alternatives to the androgen receptor-mediated mode of action. Based on what is known about kinetic and dynamic factors, confidence is high that the animal mode of action (MOA) for vinclozolin-induced malformation of the male reproductive tract is highly plausible in humans., Compounds with antiandrogenic effect appear to compete with the normal negative feedback effect of testosterone at hypothalamic receptors, resulting in excessive release of gonadotropin-releasing hormone from the hypothalamus. This is followed by excessive release of hormones from the anterior pituitary (notably of LH), resulting in excessive stimulation of testicular interstitial cells. The overstimulation results in interstitial cell tumors. | |

| Record name | Vinclozolin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6747 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, Crystalline solid, Colorless to white crystalline solid | |

CAS No. |

50471-44-8 | |

| Record name | VINCLOZOLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18246 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinclozolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50471-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinclozolin [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050471448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinclozolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-3,5-dichlorophenyl-5-methyl-5-vinyl-1,3-oxazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINCLOZOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJ258EZN1I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vinclozolin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6747 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

108 °C | |

| Record name | Vinclozolin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6747 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。